Hedgehog Pathway Inhibition: 2-Methoxybenzamide Pharmacophore Potency vs. Pathway Standard
The 2-methoxybenzamide substructure present in the target compound is a validated Hedgehog (Hh) pathway inhibitor pharmacophore. In a systematic series of 2-methoxybenzamide derivatives, the most potent analog (compound 21) inhibited Hh signaling with an IC50 of 0.03 μM in Shh-LIGHT2 cells, blocking Smoothened (Smo) ciliary translocation [1]. While the target compound has not itself been profiled in this assay, it retains the identical 2-methoxybenzamide warhead required for Smo engagement, and the 5-ethyl-1,3,4-oxadiazole linker provides a distinct vector compared to the reported amide-linked analogs. The unsubstituted benzamide comparator (CAS 904645-80-3) lacks the 2-methoxy group entirely and is not expected to engage the Hh pathway.
| Evidence Dimension | Hedgehog pathway inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured; retains 2-methoxybenzamide pharmacophore scaffold |
| Comparator Or Baseline | Compound 21 (2-methoxybenzamide derivative): IC50 = 0.03 μM in Shh-LIGHT2 assay; unsubstituted benzamide analog (CAS 904645-80-3): no Hh activity reported |
| Quantified Difference | 2-methoxy substitution is essential for Hh inhibition (nanomolar vs. inactive); target compound possesses this critical ortho-substituent |
| Conditions | Shh-LIGHT2 stable cell line; Gli-dependent firefly luciferase reporter; Smo ciliary translocation assay in NIH/3T3 cells |
Why This Matters
Procurement for Hh-pathway screening requires the 2-methoxybenzamide warhead; the unsubstituted benzamide analog (CAS 904645-80-3) or the 3-methoxy isomer (CAS 904653-32-3) would be predicted inactive in this target context.
- [1] Sun C, Zhang D, Luan T, Wang Y, Zhang W, Lin L, Jiang M, Hao Z, Wang Y. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 2021, 11, 21507–21519. IC50 = 0.03 μM for compound 21. View Source
